molecular formula C10H10N2O5 B8641829 4-Acetamido-3-methyl-5-nitrobenzoic acid CAS No. 37901-93-2

4-Acetamido-3-methyl-5-nitrobenzoic acid

Cat. No. B8641829
CAS RN: 37901-93-2
M. Wt: 238.20 g/mol
InChI Key: VQXUOTOPSILLNO-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

A suspension of 4-acetamido-3-methyl-5-nitrobenzoic acid (38 g, 0.16 mol) in 3N hydrochloric acid (800 mL) was heated at reflux for 8 h and then stirred at room temperature for 8 h. The yellow solid was collected by filtration and transferred to a 2 L flask with a mixture of methylene chloride and methanol. The solvent was evaporated under high vacuum to give the title compound (23 g, 74% yield). 1H-NMR (DMSO-d6, 300 MHz) δ 12.79 (bs, 1H), 8.46 (s, 1H), 7.79 (s, 1H), 7.61 (s, 2H), 2.34 (s, 3H). 13C-NMR (d6-DMSO, 75 MHz) δ 166.0, 147.0, 135.1, 130.0, 126.4, 125.9, 116.7, 17.9. LC/MS: tR=1.23 min, 195 (MH)−.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[CH3:17])(=O)C>Cl>[NH2:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[CH3:17]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])C
Name
Quantity
800 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by filtration
ADDITION
Type
ADDITION
Details
transferred to a 2 L flask with a mixture of methylene chloride and methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under high vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.